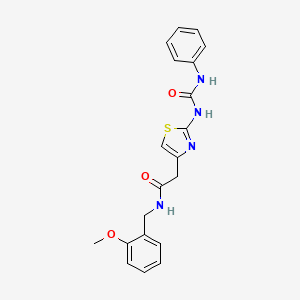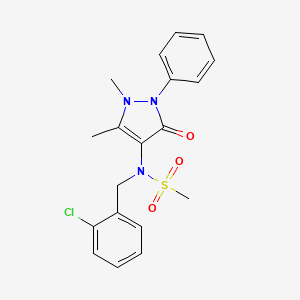![molecular formula C22H23N3O6 B11290447 N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B11290447.png)
N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide , is a complex organic compound. Its molecular formula is C₁₈H₂₀N₂O₆, and it has a molecular weight of 368.37 g/mol . This compound features a pyrazine ring and two methoxyphenyl groups, making it structurally intriguing.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common approach involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium . The specific synthetic steps and reaction conditions can vary, but this method provides a versatile route to access N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes mentioned above, optimized for efficiency, yield, and scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can convert functional groups within the molecule.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace functional groups.
Major Products: The major products formed from these reactions will depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide finds applications in various fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: It may serve as a pharmacophore or scaffold for drug discovery.
Medicine: Potential therapeutic applications, although specific uses would require further investigation.
Industry: Its unique structure may find applications in materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O6/c1-29-16-8-9-17(19(12-16)31-3)23-20(26)14-25-11-10-24(21(27)22(25)28)13-15-6-4-5-7-18(15)30-2/h4-12H,13-14H2,1-3H3,(H,23,26) |
InChI Key |
MSAIBMBVYDNZIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide](/img/structure/B11290382.png)
![N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11290385.png)

![2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11290405.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11290407.png)
![3-(4-chlorophenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11290426.png)

![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11290444.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B11290445.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11290448.png)
![2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11290454.png)
![2-{2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11290463.png)
![N-(2-ethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11290469.png)
